molecular formula C20H11Cl2N3O B15138475 Mapk-IN-2

Mapk-IN-2

Cat. No.: B15138475
M. Wt: 380.2 g/mol
InChI Key: CKVXYSBVFGGCGL-UHFFFAOYSA-N
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Description

Mapk-IN-2 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown significant potential in cancer research due to its ability to hinder the MAPK pathway, which is often hyperactivated in various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mapk-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of specific aromatic amines with chloroformates under controlled conditions to form carbamates. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired compound. The final product is then subjected to quality control tests to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions

Mapk-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Mapk-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical reactions.

    Biology: Employed in cell biology research to investigate the effects of MAPK pathway inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit hyperactivation of the MAPK pathway. .

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway. .

Mechanism of Action

Mapk-IN-2 exerts its effects by specifically inhibiting the MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase (MAPKK) and MAPK kinase kinase (MAPKKK), which ultimately activate MAPK. By inhibiting this pathway, this compound prevents the phosphorylation and activation of MAPK, thereby blocking downstream signaling events that promote cell proliferation and survival. The molecular targets of this compound include key proteins in the MAPK pathway, such as MAPKK and MAPKKK .

Comparison with Similar Compounds

Mapk-IN-2 is unique compared to other MAPK pathway inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its robust suppression of the MAPK pathway and its pronounced activity against mutated forms of key proteins in the pathway, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C20H11Cl2N3O

Molecular Weight

380.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H11Cl2N3O/c21-11-5-6-12(17(22)7-11)14-8-19(25-20(26)15(14)9-23)16-10-24-18-4-2-1-3-13(16)18/h1-8,10,24H,(H,25,26)

InChI Key

CKVXYSBVFGGCGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C(=O)N3)C#N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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